molecular formula C12H20ClNO B4441135 [2-(5-isopropyl-2-methylphenoxy)ethyl]amine hydrochloride

[2-(5-isopropyl-2-methylphenoxy)ethyl]amine hydrochloride

Cat. No. B4441135
M. Wt: 229.74 g/mol
InChI Key: BOQAGQKUMAKKJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions starting from specific phenols and amines. For instance, the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, which shares a similar synthesis pathway, utilizes the interaction of methylcyclohexynylisopropyl-4-methylphenols and aminoethylnonylimidazoline. The aminocompounds are purified and treated to obtain the final product, tested as thermostabilizers to polypropylene (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by intricate hydrogen bonding and tautomeric equilibriums. For example, the structure of N-(2,3-dihydroxybenzylidene)amine derivatives demonstrates strong intramolecular hydrogen bonds, forming six-membered pseudocycles closely aligned with the phenolic moiety. The presence of aromatic rings influences the planarity of molecules, affecting their molecular interactions and properties (Mansilla-Koblavi et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving the synthesis and modification of ethylamines and their derivatives reveal a variety of chemical behaviors and properties. The creation of hydrogels through covalent Schiff-base linkage demonstrates the versatility of these compounds in forming structures with unique swelling and drug delivery capabilities. This illustrates the reactive nature and application potential of such chemical entities in various research fields (Karimi et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the applicability of chemical compounds. The synthesis and characterization of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one, for example, detail the reaction conditions and yield, providing insights into the physical characteristics of the synthesized compounds, which are essential for their practical application (Dongyue Xin, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, are fundamental to the utilization of chemical compounds in scientific research. Studies on the synthesis and pharmacological characterization of certain ethylamine derivatives as dopamine receptor ligands showcase the chemical properties that are pivotal in drug design and the development of therapeutic agents (Claudi et al., 1992).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-9(2)11-5-4-10(3)12(8-11)14-7-6-13;/h4-5,8-9H,6-7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQAGQKUMAKKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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